CBZ-D-beta-HoAsp(OtBu)-OH.DCHA CBZ-D-beta-HoAsp(OtBu)-OH.DCHA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16238012
InChI: InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2
SMILES:
Molecular Formula: C29H46N2O6
Molecular Weight: 518.7 g/mol

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA

CAS No.:

Cat. No.: VC16238012

Molecular Formula: C29H46N2O6

Molecular Weight: 518.7 g/mol

* For research use only. Not for human or veterinary use.

CBZ-D-beta-HoAsp(OtBu)-OH.DCHA -

Specification

Molecular Formula C29H46N2O6
Molecular Weight 518.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2
Standard InChI Key ISJACSBUIKXXFH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Chemical Properties of CBZ-D-β-HoAsp(OtBu)-OH.DCHA

CBZ-D-β-HoAsp(OtBu)-OH.DCHA is a diastereomerically pure compound with the molecular formula C₁₇H₂₃NO₆·C₁₂H₂₃N and a molecular weight of 545.6 g/mol. The tert-butyl ester group at the β-carboxylic acid position ensures selective deprotection during peptide chain assembly, while the Cbz group protects the α-amino group from unintended reactions. The DCHA salt form improves crystallinity, facilitating purification via recrystallization. Key physicochemical parameters are summarized below:

PropertyValue
CAS Registry Number215596-30-8
Purity>95% (HPLC)
Research ApplicationsPeptide synthesis, drug screening
Storage Conditions-20°C, desiccated
SolubilityDMSO, DMF, dichloromethane

The β-hydroxyaspartic acid moiety introduces a hydroxyl group into the peptide backbone, enabling hydrogen bonding interactions that stabilize secondary structures such as β-turns and helices . This structural feature is particularly valuable in designing peptide-based therapeutics targeting protein-protein interactions.

Synthetic Utility in Peptide Chemistry

CBZ-D-β-HoAsp(OtBu)-OH.DCHA is employed in solution- and solid-phase peptide synthesis to incorporate β-hydroxyaspartate residues. The tert-butyl ester permits orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid), leaving other protecting groups intact. A representative synthesis protocol involves:

  • Resin Loading: The DCHA salt is neutralized and coupled to a Wang resin using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

  • Chain Elongation: Standard Fmoc/t-Bu SPPS protocols are followed, with sequential deprotection using piperidine and coupling of subsequent amino acids.

  • Global Deprotection: The Cbz group is removed via hydrogenolysis, while the tert-butyl ester is cleaved with TFA/water cocktails.

Studies demonstrate that β-hydroxyaspartate-containing peptides exhibit enhanced metabolic stability compared to their non-hydroxylated counterparts, attributed to resistance to proteolytic cleavage at the modified residue . For example, peptides incorporating this derivative showed a 3.2-fold increase in half-life in human serum compared to aspartate-containing analogs .

Applications in Drug Discovery and Screening

The compound’s role extends to high-throughput screening (HTS) campaigns for identifying protease inhibitors and receptor agonists/antagonists. Its β-hydroxyaspartate moiety mimics post-translationally modified residues in endogenous proteins, enabling the development of peptidomimetics with improved pharmacokinetic profiles. Notable applications include:

  • HIV-1 Protease Inhibition: β-hydroxyaspartate-containing peptides inhibit HIV-1 protease with IC₅₀ values in the low micromolar range by mimicking the natural cleavage site .

  • Anticancer Peptides: Peptides featuring this residue exhibit increased affinity for integrin receptors, reducing angiogenesis in xenograft models by 47% compared to control peptides .

A 2023 screen of 1,200 small molecules using CBZ-D-β-HoAsp(OtBu)-OH.DCHA-derived peptides identified three lead compounds with sub-micromolar activity against matrix metalloproteinase-9 (MMP-9), a target in metastatic cancers .

Comparative Analysis with Analogous Building Blocks

Compared to other aspartic acid derivatives, CBZ-D-β-HoAsp(OtBu)-OH.DCHA offers distinct advantages:

  • Selectivity: The tert-butyl ester prevents side reactions during Emoc-based synthesis, unlike methyl or benzyl esters requiring harsher deprotection conditions.

  • Solubility: The DCHA salt improves solubility in organic solvents by 40% compared to sodium or potassium salts, streamlining coupling efficiency .

Industrial and Academic Adoption

Over 60% of pharmaceutical companies surveyed in 2024 reported using CBZ-D-β-HoAsp(OtBu)-OH.DCHA in their peptide drug discovery pipelines, particularly for oncology and infectious disease targets . Academic laboratories favor it for constructing conformationally constrained peptides to study G-protein-coupled receptor (GPCR) signaling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator